molecular formula C19H28BNO5 B13727046 4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine

4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine

Cat. No.: B13727046
M. Wt: 361.2 g/mol
InChI Key: AIYQBAZOULPFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine is a chemical compound that features a morpholine ring attached to a phenyl group, which is further substituted with an ethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This intermediate is then coupled with a morpholine derivative under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to modify the activity of target molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholine ring and the boronic ester group makes it particularly valuable in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C19H28BNO5

Molecular Weight

361.2 g/mol

IUPAC Name

[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H28BNO5/c1-6-24-16-13-14(20-25-18(2,3)19(4,5)26-20)7-8-15(16)17(22)21-9-11-23-12-10-21/h7-8,13H,6,9-12H2,1-5H3

InChI Key

AIYQBAZOULPFKJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.